Product packaging for Methyl benzo[b]thiophene-7-carboxylate(Cat. No.:CAS No. 110449-94-0)

Methyl benzo[b]thiophene-7-carboxylate

Cat. No.: B1314529
CAS No.: 110449-94-0
M. Wt: 192.24 g/mol
InChI Key: MFMNLSWDVPSGBL-UHFFFAOYSA-N
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Description

Methyl benzo[b]thiophene-7-carboxylate (CAS 110449-94-0) is a high-purity chemical compound with the molecular formula C10H8O2S and a molecular weight of 192.23 g/mol . This ester is a valuable building block in organic synthesis and medicinal chemistry research. It is specifically recognized as a key precursor for the synthesis of a potent and long-acting 5HT3 (serotonin) receptor antagonist, as detailed in patent literature . This particular derivative, the tropanol ester of benzo[b]thiophene-7-carboxylic acid, has been identified to possess significantly more intense and longer-lasting antagonist activity compared to other reference compounds and positional isomers, making it a compound of interest for central and peripheral nervous system studies . The compound should be handled by experienced personnel in a laboratory setting. It carries GHS warning symbols and the signal word "Warning" with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be used. Storage recommendations include keeping the container sealed in a dry environment at room temperature . This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O2S B1314529 Methyl benzo[b]thiophene-7-carboxylate CAS No. 110449-94-0

Properties

IUPAC Name

methyl 1-benzothiophene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMNLSWDVPSGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of Benzo[b]thiophene-7-carboxylic Acid

The most widely reported method involves reacting benzo[b]thiophene-7-carboxylic acid with methanol in the presence of acetyl chloride as a catalyst.

Procedure :

  • Reactants : Benzo[b]thiophene-7-carboxylic acid (880 mg, 4.94 mmol), methanol (20 mL), acetyl chloride (1.05 mL, 14.8 mmol).
  • Conditions : Reflux for 24 hours.
  • Workup : Solvent removal under reduced pressure, followed by ethyl acetate extraction and sodium sulfate drying.
  • Yield : 92% (880 mg).
  • Characterization :
    • 1H NMR (CDCl3) : δ 8.12 (dd, 1H, J = 7.2 Hz), 8.03 (dd, 1H, J = 7.6 Hz), 7.58 (d, 1H, J = 5.6 Hz), 4.03 (s, 3H).

This method is favored for its simplicity and high yield, making it suitable for large-scale synthesis.

Synthetic Comparison and Optimization

Method Starting Material Catalyst/Conditions Yield Limitations
Direct esterification Benzo[b]thiophene-7-carboxylic acid Acetyl chloride, reflux 92% Requires pre-formed carboxylic acid
Palladium carbonylation Alkynylthioarenes Pd(OAc)2, CO/air, 80–100°C 70–83% Positional specificity (3-carboxylate)
Oxidative cyclization o-Mercaptocinnamic acids Polyphosphoric acid, 85–90°C ~75% Limited to 2-carboxylate derivatives

Key Research Findings

  • Esterification Efficiency : The direct method achieves near-quantitative conversion due to acetyl chloride’s dual role as a catalyst and dehydrating agent.
  • Regioselectivity Challenges : Cyclization methods often produce regioisomeric mixtures (e.g., 6-methoxy vs. 4-methoxy derivatives), necessitating chromatography for purification.
  • Catalytic Innovations : Palladium-based systems enable mild conditions but require precise control of CO pressure and temperature.

Spectral Data Reference

Technique Key Peaks Assignment
1H NMR δ 4.03 (s, 3H) Methyl ester (-COOCH3)
δ 8.12 (dd), 8.03 (dd), 7.58 (d) Aromatic protons

Mechanism of Action

The mechanism of action of methyl benzo[b]thiophene-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and biological effects . The specific molecular targets and pathways involved can vary depending on the application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The table below summarizes critical differences between Methyl benzo[b]thiophene-7-carboxylate and selected analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Reactivity Highlights Reference
This compound C₁₀H₈O₂S 192.24 110449-94-0 Methyl ester (7-position) Hydrolysis to carboxylic acid; electrophilic substitution at thiophene
5,6-Dimethoxybenzo[b]thiophene Not provided - 91715-47-8 Methoxy (5,6-positions) Enhanced electron density; potential for O-demethylation
2-(4-Bromophenyl)thiophene C₁₀H₇BrS 239.14 40133-22-0 Bromophenyl (thiophene) Suzuki coupling via bromine; halogen-directed reactivity
Methyl 7-aminobenzo[b]thiophene-2-carboxylate C₁₀H₉NO₂S 207.25 616238-78-9 Amino (7), ester (2) Amino group enables Schiff base formation; increased basicity
Benzo[b]thiophene-7-carboxaldehyde C₉H₆OS 162.21 10134-91-5 Aldehyde (7-position) Nucleophilic addition (e.g., Grignard); oxidation to acid

Spectroscopic and Physical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The ester group in this compound deactivates the aromatic ring, directing electrophilic substitution to specific positions. In contrast, methoxy groups in 5,6-Dimethoxybenzo[b]thiophene activate the ring for electrophilic attack .
  • Solubility : Esters (e.g., this compound) exhibit moderate polarity, favoring solubility in chlorinated solvents. Aldehydes (e.g., Benzo[b]thiophene-7-carboxaldehyde) are more polar but prone to oxidation .

Research Findings and Trends

  • Yield Optimization : The 52% yield of this compound suggests room for improvement via catalytic methods or solvent optimization .
  • Comparative Reactivity : Aldehyde derivatives (e.g., Benzo[b]thiophene-7-carboxaldehyde) show higher reactivity in nucleophilic additions than esters, but require stabilization to prevent polymerization .
  • Pharmacological Potential: Benzo[b]thiophene cores are prioritized in drug discovery for their metabolic stability and planar structure, as seen in bedaquiline analogs .

Biological Activity

Methyl benzo[b]thiophene-7-carboxylate is a compound belonging to the thiophene family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring fused with a thiophene ring, with a carboxylate group at the 7th position and a methyl group at the 2nd position. This structure contributes to its unique chemical reactivity and biological activity.

Biological Activities

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound's mechanism involves the modulation of cell cycle progression and the activation of apoptotic pathways.

  • Case Study : A study demonstrated that treatment with this compound resulted in a reduction of cell viability in MCF-7 cells by approximately 26.86%, indicating strong antiproliferative effects. The IC50 value was determined to be around 23.2 µM, suggesting effective concentration levels for anticancer activity .

2. Antimicrobial Properties

Thiophene derivatives, including this compound, have been studied for their antimicrobial effects against various bacterial strains. These compounds have shown potential as antibacterial agents, particularly against resistant strains.

  • Research Findings : In antimicrobial susceptibility tests, derivatives of thiophenes displayed significant activity against Staphylococcus aureus and Escherichia coli, demonstrating the potential of this compound in treating infections caused by these pathogens .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in cell proliferation and apoptosis.
  • Cell Cycle Modulation : The compound affects cell cycle phases, particularly inducing G2/M phase arrest in cancer cells, which is crucial for its anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
Benzo[b]thiophene-2-carboxylateModerateHighLow
Benzo[b]thiophene-3-carboxylateLowModerateModerate

This table illustrates how this compound compares with other similar compounds regarding their biological activities.

Q & A

Q. What are the primary synthetic routes for Methyl benzo[b]thiophene-7-carboxylate, and how do reaction conditions influence yield?

this compound can be synthesized via iodocyclization of methyl 2-(alkylthio)cinnamates under Flash Vacuum Pyrolysis (FVP) at 700°C and 0.01 Torr, yielding benzothiophene derivatives through radical intermediates . Alternative methods include Suzuki-Miyaura coupling of iodinated benzo[b]thiophene precursors with boronic acids, though yields depend on palladium catalyst selection (e.g., Pd(PPh₃)₄) and solvent polarity . For reproducibility, optimize reaction time (typically 12–24 hrs) and monitor by TLC/HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use ¹H/¹³C NMR to confirm regioselectivity at the 7-position, with characteristic carbonyl peaks at ~165–170 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da), while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). For crystalline samples, X-ray diffraction resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can unexpected byproducts during this compound synthesis be analyzed mechanistically?

Contaminants like sulfur-containing cyclization byproducts (e.g., thiocoumarins) may arise from competing hydrogen atom capture during FVP. Use GC-MS to identify volatile intermediates and DFT calculations to model radical pathways. For example, tert-butyl radicals from S-alkyl bond cleavage can redirect intermediates toward reduced derivatives (e.g., dihydrobenzothiophenes) . Control experiments under inert vs. radical-trapping conditions (e.g., TEMPO additive) clarify reaction pathways .

Q. What strategies resolve contradictions in bioactivity data for this compound analogs?

Discrepancies in IC₅₀ values often stem from assay-specific variables (e.g., cell line viability vs. enzymatic inhibition). Standardize protocols:

  • Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to solvent-only baselines.
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • For SAR studies, prioritize analogs with substituents at the 3-position, which modulate electron density and binding affinity .

Q. How do solvent and temperature gradients affect regioselectivity in benzothiophene carboxylate functionalization?

Polar aprotic solvents (DMF, DMSO) favor Sonogashira coupling at the 3-position due to enhanced palladium coordination, while non-polar solvents (toluene) promote Heck coupling at the 2-position. Temperature gradients (60–120°C) influence cyclization rates; lower temps (<80°C) reduce side reactions in amino-carbonylation steps . For scale-up, employ microwave-assisted synthesis to reduce reaction times and improve regiocontrol .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?

Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons, and report p-values with confidence intervals (95%). For high-throughput screens, implement Z-factor analysis to validate assay robustness .

Q. How can computational modeling guide the design of this compound derivatives with enhanced solubility?

Perform QSAR studies using logP and polar surface area (PSA) as predictors. Molecular dynamics simulations (e.g., GROMACS) identify optimal substituents (e.g., -SO₂Me) that improve aqueous solubility without compromising membrane permeability . Validate predictions via shake-flask solubility assays in PBS (pH 7.4) .

Data Reproducibility & Validation

Q. Why do FVP-derived this compound yields vary across laboratories?

Variations arise from differences in vacuum pressure calibration (critical for radical stability) and substrate purity. Standardize precursor purification via recrystallization (e.g., ethyl acetate/hexane) and pre-dry glassware at 120°C to eliminate moisture . Cross-validate yields using in situ FTIR to monitor reaction progress .

Q. How should researchers address discrepancies in spectroscopic data for this compound analogs?

Compare NMR shifts with ab initio calculations (e.g., Gaussian) to confirm assignments. For complex splitting patterns, use 2D NMR (COSY, HSQC) to resolve coupling. Collaborate with shared databases (e.g., SDBS) to benchmark spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl benzo[b]thiophene-7-carboxylate
Reactant of Route 2
Methyl benzo[b]thiophene-7-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.